3-苯甲酰基-1-甲苯磺酰基吡咯

描述

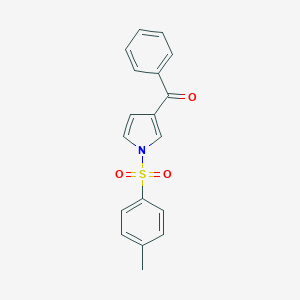

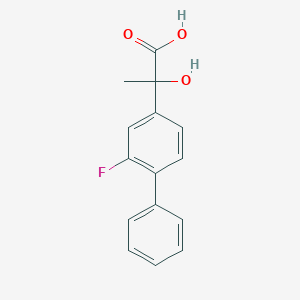

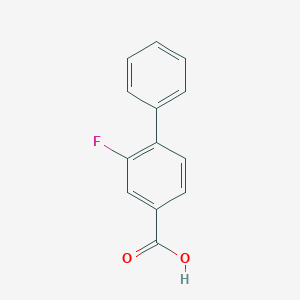

3-Benzoyl-1-tosylpyrrole is a chemical compound with the molecular formula C18H15NO3S . It has a molecular weight of 325.38200 .

Molecular Structure Analysis

The molecular structure of 3-Benzoyl-1-tosylpyrrole consists of 18 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

3-Benzoyl-1-tosylpyrrole has a density of 1.23 g/cm3, a boiling point of 517.9ºC at 760 mmHg, and a melting point of 94-96ºC . It also has a flash point of 267ºC .科学研究应用

Here is a comprehensive analysis of the scientific research applications of 3-Benzoyl-1-tosylpyrrole, focusing on its unique applications:

Proteomics Research

3-Benzoyl-1-tosylpyrrole: is available for purchase as a specialty product for proteomics research applications . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound could be used in various assays and experiments related to protein analysis and characterization.

Inhibition of Lipid Peroxidation

Studies have shown that benzoylpyrrole derivatives, including 3-Benzoyl-1-tosylpyrrole , exhibit in vitro effects on active oxygen species. They have been reported to inhibit lipid peroxidation, which is a process where free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage. This property makes it valuable for research into oxidative stress and related disorders.

Hydroxyl Radical Scavenging

Additionally, 3-Benzoyl-1-tosylpyrrole acts as a hydroxyl radical scavenger. Hydroxyl radicals are highly reactive species that can cause extensive damage to cells and tissues. By scavenging these radicals, this compound could be useful in studying oxidative damage and aging, as well as developing therapeutic strategies against diseases caused by oxidative stress.

安全和危害

3-Benzoyl-1-tosylpyrrole is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

属性

IUPAC Name |

[1-(4-methylphenyl)sulfonylpyrrol-3-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S/c1-14-7-9-17(10-8-14)23(21,22)19-12-11-16(13-19)18(20)15-5-3-2-4-6-15/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDSTJINSJFSNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378295 | |

| Record name | 3-Benzoyl-1-tosylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzoyl-1-tosylpyrrole | |

CAS RN |

139261-90-8 | |

| Record name | 3-Benzoyl-1-tosylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the crystal structure of 3-Benzoyl-1-tosylpyrrole?

A1: 3-Benzoyl-1-tosylpyrrole crystallizes in the monoclinic space group P21/c with the following unit cell parameters: a=13.5365 Å, b=10.1835 Å, c=12.5382 Å, and β=111.609°. The asymmetric unit contains one molecule (Z=4). []

Q2: What is the spatial arrangement of atoms in 3-Benzoyl-1-tosylpyrrole?

A2: The nitrogen atom of the pyrrole ring adopts a near-planar configuration, deviating only 0.014 Å from the plane defined by the three atoms directly bonded to it. The pyrrole and benzoyl rings are not coplanar, forming a dihedral angle of 51.63°. Additionally, the S-N and S-O bond lengths are reported as 1.6866 Å and 1.426 Å, respectively. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6,7-Trichloroimidazo[1,2-A]pyridine](/img/structure/B143662.png)